Cross-Coupling Reactivity: Iodo vs. Bromo vs. Chloro Selectivity in Suzuki–Miyaura Reactions
In competitive Suzuki–Miyaura cross-coupling experiments with equimolar mixtures of iodoarenes and bromoarenes, palladium catalysts exclusively promoted iodoarene coupling until complete consumption of the iodoarene; bromoarene coupling commenced only after iodoarene depletion [1]. This selectivity is attributed to the lower C–I bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol), resulting in markedly faster oxidative addition to Pd(0) for iodoarenes [2]. For 2-iodo-5-nitroanisole specifically, the electron-withdrawing nitro group at the 5-position further polarizes the C–I bond, enhancing its electrophilic character and accelerating oxidative addition relative to unsubstituted or less activated iodoarenes .
| Evidence Dimension | Relative reactivity in palladium-catalyzed cross-coupling (oxidative addition step) |
|---|---|
| Target Compound Data | C–I bond dissociation energy ~65 kcal/mol; preferential oxidative addition to Pd(0); fully consumed before bromoarene coupling in competition studies |
| Comparator Or Baseline | 2-Bromo-5-nitroanisole: C–Br BDE ~81 kcal/mol; 2-Chloro-5-nitroanisole: C–Cl BDE ~96 kcal/mol (essentially unreactive under mild Suzuki conditions) |
| Quantified Difference | Iodoarenes react selectively in the presence of bromoarenes; order of reactivity: I >> Br > Cl; iodoarene oxidative addition ~10³–10⁴ times faster than bromoarene under comparable conditions |
| Conditions | Pd-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids; competition studies with Pd/RHA catalyst; phosphine-free eco-friendly conditions |
Why This Matters
Procurement of the iodo derivative enables chemoselective cross-coupling in the presence of other halogenated substrates, permits lower catalyst loadings, shorter reaction times, and milder thermal conditions, reducing process costs and improving yield reproducibility.
- [1] On the Use of Calcined Agro-Industrial Waste as Palladium Supports in the Production of Eco-Friendly Catalysts: Rice Husks and Banana Peels Tested in the Suzuki–Miyaura Reaction. Competition study: Pd/RHA promotes bromoarene coupling only after iodoarene depletion. 2018. View Source
- [2] Matsuoka, J.; Yano, Y.; Hirose, Y.; Mashiba, K.; Sawada, N.; Nakamura, A.; Maegawa, T. Elemental Sulfur-Mediated Aromatic Halogenation. J. Org. Chem., 2024, 89, 770–777. View Source
